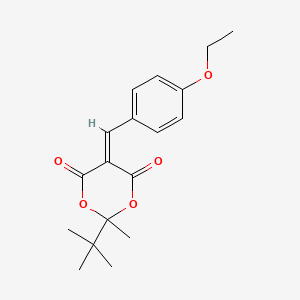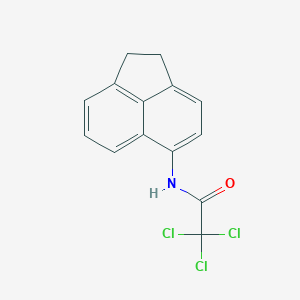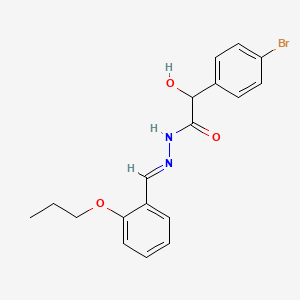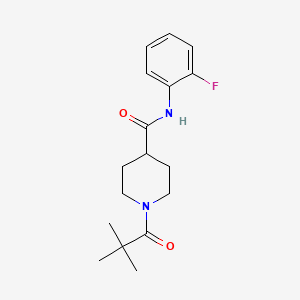![molecular formula C18H18FNO B5769664 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone](/img/structure/B5769664.png)
1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone, also known as DFP-1080, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone acts as a competitive antagonist at the dopamine D3 receptor, which is primarily expressed in the mesolimbic and mesocortical regions of the brain. By blocking the activity of this receptor, 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone can modulate the release of dopamine, which is a neurotransmitter that plays a crucial role in regulating various physiological and behavioral processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone can modulate the release of dopamine in the brain, which can have significant effects on various physiological and behavioral processes. For example, the compound has been shown to reduce the rewarding effects of drugs of abuse, suggesting that it may have potential applications in the treatment of addiction.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise investigations into the role of this receptor in various neurological disorders. However, one limitation of using 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone is its relatively low potency compared to other dopamine receptor antagonists, which may limit its effectiveness in certain experiments.
未来方向
There are several potential future directions for research involving 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone. One area of interest is investigating the compound's potential as a therapeutic agent for various neurological disorders, particularly addiction and schizophrenia. Additionally, further studies may be needed to fully understand the mechanism of action of 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone and its effects on various physiological and behavioral processes.
In conclusion, 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound's high selectivity for the dopamine D3 receptor makes it a valuable tool for investigating the role of this receptor in various neurological disorders. Future research may focus on investigating the compound's potential as a therapeutic agent and further understanding its mechanism of action.
合成方法
The synthesis of 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone involves a multi-step process that includes the reaction of 3,4-dihydro-2(1H)-isoquinolinone with 4-bromo-3-fluoroacetophenone in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to yield the final product, 1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone.
科学研究应用
1-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-1-propanone has been studied extensively in the field of neuroscience due to its potential as a selective dopamine D3 receptor antagonist. The compound has been shown to have a high affinity for the D3 receptor and has been used in various studies to investigate the role of this receptor in various neurological disorders such as Parkinson's disease, addiction, and schizophrenia.
属性
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c1-2-18(21)14-7-8-17(16(19)11-14)20-10-9-13-5-3-4-6-15(13)12-20/h3-8,11H,2,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBWNNBTGLKWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCC3=CC=CC=C3C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-fluorophenyl]propan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-chloro-3-[(4-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5769608.png)
![3-[5-(1H-benzimidazol-2-ylthio)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5769614.png)

![N'-(3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4-methoxybenzylidene)benzohydrazide](/img/structure/B5769626.png)
![ethyl 3-[5-(2-nitrovinyl)-2-furyl]benzoate](/img/structure/B5769634.png)
![N-[2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B5769647.png)






![2-[(3-chlorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5769691.png)